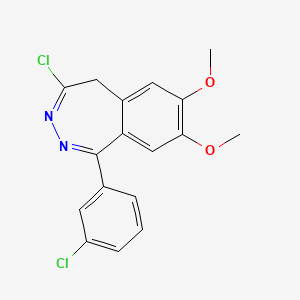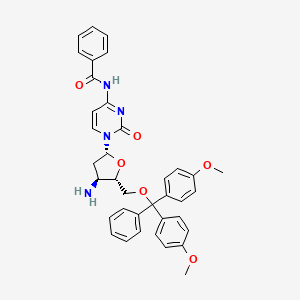
3'-Amino-n4-benzoyl-2',3'-dideoxy-5'-o-dmt-cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using a dimethoxytrityl (DMT) group.
Amination: Introduction of the amino group at the 3’ position.
Benzoylation: The amino group is then protected by benzoylation.
Deprotection: Removal of the DMT group to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use in antiviral and anticancer therapies.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.
3’-Amino-2’,3’-dideoxycytidine: Another analog with similar properties.
N-Benzoyl-2’,3’-dideoxycytidine: A related compound with a benzoyl group.
Uniqueness
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is unique due to its specific combination of protective groups and functional modifications, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
N-[1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O6/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(38)23-34(47-32)41-22-21-33(40-36(41)43)39-35(42)25-9-5-3-6-10-25/h3-22,31-32,34H,23-24,38H2,1-2H3,(H,39,40,42,43)/t31-,32+,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVBUEBFFZSSSM-VOTWKOMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
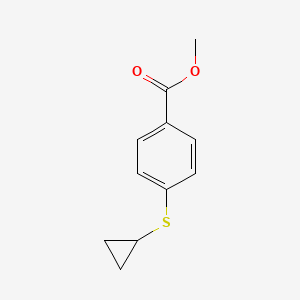


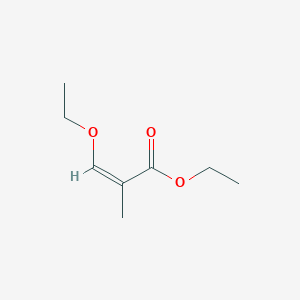
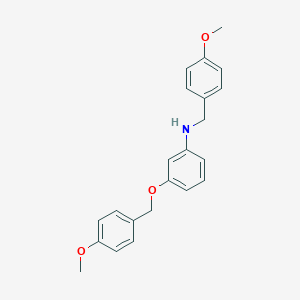
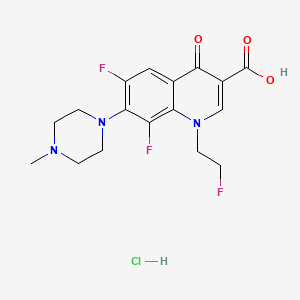
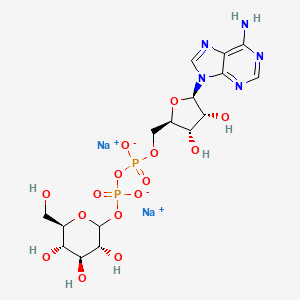

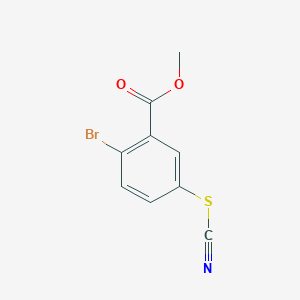


![N-[9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8122956.png)
![1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B8122965.png)
